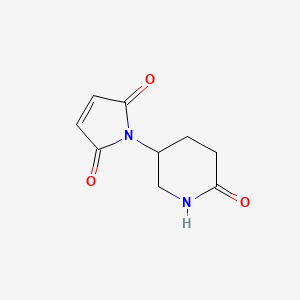![molecular formula C12H16ClNO2 B6615764 5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid CAS No. 1344074-30-1](/img/structure/B6615764.png)
5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid, or 5-chloro-2-DPBA, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the class of compounds known as dibenzoylmethanes, which are characterized by their two benzoyl groups connected to a single carbon atom. 5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways.
Aplicaciones Científicas De Investigación
5-Chloro-2-DPBA has been studied for its potential to act as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. It has been used to study the activity of enzymes such as proteases, kinases, and phosphatases. It has also been used to study the regulation of gene expression in response to environmental stimuli and to study the regulation of signal transduction pathways in cells.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-DPBA is not well understood. It is believed to act as an inhibitor of enzymes by binding to the enzyme’s active site and blocking its activity. In addition, it is believed to act as a modulator of gene expression and signal transduction pathways by binding to specific receptors and/or by interacting with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-DPBA are not well understood. It has been reported to inhibit the activity of certain enzymes and to modulate gene expression and signal transduction pathways in cells. However, the exact effects of the compound on cells and organisms are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-DPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it can be used to study the activity of enzymes, the regulation of gene expression, and the regulation of signal transduction pathways. However, the exact effects of the compound on cells and organisms are not yet known, and it may have toxic effects in certain concentrations.
Direcciones Futuras
The potential applications of 5-chloro-2-DPBA are numerous. Further research is needed to understand its biochemical and physiological effects, as well as its potential toxicity. In addition, studies are needed to explore its potential use as an inhibitor of enzymes, a modulator of gene expression, and a modulator of signal transduction pathways. Finally, further research is needed to explore the potential applications of 5-chloro-2-DPBA in drug development and other areas of medicine.
Métodos De Síntesis
The synthesis of 5-chloro-2-DPBA has been described in several papers. The most common method involves the reaction of 5-chloro-2-aminobenzoic acid (5-Chloro-2-ABA) with dimethylpropyl amine (DMP) in the presence of a base catalyst. The reaction is typically carried out at a temperature of 70-80 °C in an inert atmosphere. The reaction is typically complete within 1-2 hours. The resulting product is a white solid which can be isolated by precipitation or chromatography.
Propiedades
IUPAC Name |
5-chloro-2-(2,2-dimethylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)7-14-10-5-4-8(13)6-9(10)11(15)16/h4-6,14H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUWBORRQICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)



![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)



